molecular formula C6H6F2N2O2 B1444621 3-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1703774-35-9

3-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1444621
CAS RN: 1703774-35-9
M. Wt: 176.12 g/mol
InChI Key: VCVMMDKNWZFRIP-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a synthetic chemical that is used as a pesticide . It has been found to be more effective than other pesticides because it can inhibit the synthesis of fatty acids .


Synthesis Analysis

The synthesis of this compound involves unique routes, such as the van Leusen pyrrole synthesis and the halogen dance reaction . The compound has been prepared as a fungicidally active succinate dehydrogenase inhibitor, which either carries a difluoromethyl and methyl-bearing pyrazoline, pyrrole, or thiophene ring in the acid component .


Molecular Structure Analysis

The molecular formula of this compound is C6H6F2N2O2 . The structure of the compound includes a difluoromethyl group attached to a pyrazole ring, which also carries a methyl group and a carboxylic acid group .


Chemical Reactions Analysis

The compound has been involved in difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .


Physical And Chemical Properties Analysis

The compound is a white crystal with a molecular weight of 176.12 . It has a melting point of 198-200°C .

Scientific Research Applications

Antifungal Applications

The compound has been utilized in the synthesis of novel amide fungicides. These fungicides have shown effectiveness against a variety of phytopathogenic fungi, which are harmful to crops. The introduction of the difluoromethyl group in the pyrazole ring has led to the development of several commercially successful fungicides, such as isopyrazam and sedaxane .

Crop Protection

The compound’s derivatives have been used extensively in crop protection. They target the mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase, SDH), which is crucial for energy production in cells. By inhibiting this enzyme, the derivatives effectively protect crops from fungal diseases .

Molecular Docking Studies

Molecular docking studies have employed this compound to understand its interaction with biological targets. For instance, the carbonyl oxygen atom of a derivative could form hydrogen bonds with specific amino acids in SDH, revealing insights into its mechanism of action and aiding in the design of more effective fungicides .

Structure-Activity Relationship (SAR) Analysis

The compound has been a focus in SAR studies to determine the relationship between the chemical structure of compounds and their biological activity. This is crucial for optimizing the efficacy and selectivity of fungicides .

Mechanism of Action

The compound acts as a succinate dehydrogenase inhibitor (SDHI), which is a broad-spectrum mode of action class on the fungicide market . It is applied against all kinds of phytopathogens including seed- and soilborne diseases .

Safety and Hazards

The compound is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended when handling this compound .

Future Directions

The field of difluoromethylation has seen significant advances in recent years . The development of multiple difluoromethylation reagents has streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . This suggests that there could be further developments and applications for compounds like 3-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylic acid in the future.

properties

IUPAC Name

3-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O2/c1-2-3(6(11)12)4(5(7)8)10-9-2/h5H,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVMMDKNWZFRIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1703774-35-9
Record name 5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylic acid
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